N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide
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Overview
Description
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an amide group attached to a propenyl chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide typically involves the acylation of a thiolane derivative with a propenamide precursor. One common method includes the reaction of 3-mercapto-1,2-propanediol with acryloyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)prop-2-enamide
- N-(prop-2-yn-1-yl)-o-phenylenediamine derivatives
Uniqueness
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may lack the sulfur-containing ring, leading to different biological and chemical behaviors.
Properties
Molecular Formula |
C7H11NO3S |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C7H11NO3S/c1-2-7(9)8-6-3-4-12(10,11)5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
IRGPHZQJUMCKCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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